molecular formula C7H9F3O2 B6269100 ethyl 2-(trifluoromethyl)but-2-enoate CAS No. 1215018-51-1

ethyl 2-(trifluoromethyl)but-2-enoate

Cat. No.: B6269100
CAS No.: 1215018-51-1
M. Wt: 182.1
InChI Key:
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Description

Ethyl 2-(trifluoromethyl)but-2-enoate is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(trifluoromethyl)but-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-oxobutanenitrile with trifluoroacetic ethyl ester under appropriate conditions . Another approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)but-2-enoate involves its interaction with molecular targets through its trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)but-2-enoate can be compared with other trifluoromethyl-containing compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-(trifluoromethyl)but-2-enoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Trifluoromethyl iodide", "Sodium hydride", "Bromoethane", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: Trifluoromethyl iodide is reacted with sodium hydride to form trifluoromethylsodium.", "Step 3: The sodium salt of ethyl acetoacetate is reacted with trifluoromethylsodium to form ethyl 2-(trifluoromethyl)acetoacetate.", "Step 4: Ethyl 2-(trifluoromethyl)acetoacetate is reacted with bromoethane to form ethyl 2-(trifluoromethyl)but-2-enoate." ] }

CAS No.

1215018-51-1

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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